molecular formula C11H12N2O B13334739 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde

2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13334739
M. Wt: 188.23 g/mol
InChI Key: WBZALYVROWQLLH-UHFFFAOYSA-N
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Description

2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde (CAS: 1551666-29-5) is an imidazo[1,2-a]pyridine derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Its structure features a fused bicyclic imidazo[1,2-a]pyridine core substituted with an ethyl group at position 2, a methyl group at position 7, and a formyl (-CHO) group at position 3 ().

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-3-9-10(7-14)13-5-4-8(2)6-11(13)12-9/h4-7H,3H2,1-2H3

InChI Key

WBZALYVROWQLLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC(=CC2=N1)C)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Multistep Condensation and Cyclization

The foundational approach involves the condensation of suitably substituted pyridine derivatives with aldehydes, followed by cyclization to form the imidazo[1,2-a]pyridine core. A typical route includes:

Example Protocol:

  • React 2-aminopyridine substituted with methyl and ethyl groups with an aldehyde (e.g., paraformaldehyde) in the presence of an acid catalyst such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
  • Heat under reflux to promote cyclization, yielding the imidazo[1,2-a]pyridine derivative with a formyl group at the 3-position.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is a prominent method for introducing aldehyde groups onto heteroaromatic systems:

  • React the heterocycle with POCl₃ and DMF at low temperature to generate the Vilsmeier reagent.
  • The heterocycle undergoes electrophilic substitution at the desired position, affording the 3-formyl derivative .

This method is efficient for selectively synthesizing imidazo[1,2-a]pyridine-3-carbaldehyde derivatives .

Modern and Green Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances have demonstrated the utility of microwave irradiation to accelerate reactions:

  • Reactants: 2-aminopyridine derivatives with alkyl groups (ethyl, methyl) and aldehyde sources.
  • Conditions: Solvent-free or in minimal solvents like ethanol, heated at approximately 558°C for 10 minutes.
  • Outcome: Significantly increased yields (up to 87%) and reaction rates compared to conventional heating.

This approach is environmentally friendly, reducing solvent use and reaction time.

Three-Component Aza-Friedel–Crafts Reaction

This method involves:

  • Reacting 2-aminopyridine with aldehydes and amines in the presence of Lewis acids such as Y(OTf)₃.
  • The process proceeds under mild conditions, often at room temperature, without the need for inert atmospheres.
  • It yields C3-alkylated imidazo[1,2-a]pyridines , which can be further oxidized to form the aldehyde.

This approach offers high functional group tolerance and broad substrate scope.

Specific Synthesis of 2-Ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Starting Materials

  • 2-Aminopyridine substituted with methyl and ethyl groups at the 7- and 2-positions, respectively.
  • Formaldehyde or paraformaldehyde as the aldehyde source.
  • Catalysts: Polyphosphoric acid, phosphorus oxychloride, or Lewis acids like Y(OTf)₃.

Synthetic Route

Step Description Conditions Yield Reference
1 Preparation of substituted 2-aminopyridine Commercially available or synthesized via alkylation -
2 Formylation at the 3-position Vilsmeier-Haack reaction (POCl₃/DMF) 70-85%
3 Cyclization to form imidazo[1,2-a]pyridine core Reflux in acid or dehydrating agent 65-80%
4 Introduction of ethyl and methyl groups Alkylation or substitution reactions 60-75%

Reaction Data Summary

Method Conditions Yield (%) Advantages References
Conventional Heating Reflux with acid catalysts 65-80 Well-established, reliable ,
Microwave-Assisted 558°C, 10 min, solvent-free 87 Rapid, high yield, eco-friendly
Three-Component Reaction Room temperature, Lewis acid catalysis 70-85 Mild, broad scope

Notes on Optimization and Challenges

  • Selectivity: Achieving regioselective formylation at the 3-position requires controlled reaction conditions, often achieved via the Vilsmeier-Haack method.
  • Substituent Effects: Electron-donating groups (e.g., methyl, ethyl) facilitate electrophilic substitution, whereas electron-withdrawing groups may require harsher conditions.
  • Reaction Environment: Solvent-free or green solvents like ethanol enhance sustainability and reduce waste.

Chemical Reactions Analysis

2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including the inhibition of enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Applications/Activities
2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde 2-Ethyl, 7-Methyl Aldehyde (-CHO) 188.23 Synthetic intermediate ()
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde () 6-Fluoro Aldehyde (-CHO) ~190.16 (estimated) Urease inhibition (IC₅₀ = 5.68–10.45 μM)
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate () 7-Bromo Ester (-COOEt) 269.10 Reactive intermediate for substitutions
2-(8-Ethyl-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () 8-Ethyl, 2-Methyl, Piperazine Pyrimidinone ~450 (estimated) Patent application (biological target unspecified)
Coumarin-imidazo[1,2-a]pyridine-3-acrylate derivatives () Coumarin-acrylate Acrylate ~350–400 (estimated) Nonlinear optical materials

Physicochemical Properties

  • Reactivity : The aldehyde group (-CHO) offers distinct reactivity compared to ester () or acrylamide () functionalities, enabling diverse downstream modifications .

Biological Activity

2-Ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a fused bicyclic system containing nitrogen atoms, contributes to its diverse biological effects.

The molecular formula for 2-Ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is C11H12N2OC_{11}H_{12}N_2O, with a molecular weight of approximately 188.23 g/mol. The presence of an aldehyde functional group at the 3-position enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of imidazo[1,2-a]pyridine derivatives, including 2-Ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Key Findings:

  • Compounds within this class have been identified as potent inhibitors of Mtb and M. bovis BCG through high-throughput screening methods.
  • Structural modifications significantly impact their biological activity, emphasizing the importance of substitution patterns on the imidazo[1,2-a]pyridine scaffold.

Cytotoxic Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds have shown IC50 values comparable to standard chemotherapeutic agents like doxorubicin in Jurkat and A-431 cell lines .

Cytotoxicity Data:

CompoundCell LineIC50 (μM)
Compound AJurkat< 10
Compound BA-431< 15
DoxorubicinJurkat< 5

The mechanism by which 2-Ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its biological effects involves interaction with specific molecular targets within cells. For example, it has been proposed that these compounds may inhibit key enzymes involved in bacterial respiration and ATP synthesis, particularly targeting the cytochrome bc1 complex in Mtb .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on imidazo[1,2-a]pyridine derivatives to elucidate how structural features influence their biological activity. Key observations include:

  • Substitution Patterns: The position and type of substituents on the imidazo ring significantly affect potency.
  • Functional Groups: The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.

Case Studies

Several case studies illustrate the biological potential of 2-Ethyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde:

  • Anti-Tuberculosis Activity : A series of synthesized derivatives were tested against both drug-sensitive and drug-resistant strains of Mtb. Compounds demonstrated low nanomolar MIC values, indicating strong anti-tubercular activity.
  • Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives were effective against various cancer cell lines, providing a basis for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization and condensation reactions. Key steps include:

  • Precursor preparation : Starting with substituted pyridines and imidazole derivatives (e.g., 2-aminopyridine derivatives).

  • Cyclization : Using phosphoryl trichloride (POCl₃) in DMF at elevated temperatures (e.g., 353 K) to form the imidazo[1,2-a]pyridine core .

  • Functionalization : Introducing the ethyl and methyl groups via alkylation or substitution reactions.

  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., ethanol vs. dimethoxyethane), reaction time, and catalyst selection (e.g., EDCI for coupling reactions) .

    Synthetic Route Key Conditions Yield Range
    POCl₃-mediated cyclizationDMF, 353 K, 5 hours55-70%
    Ethanol-based alkylationK₂CO₃ as base, reflux60-75%
    EDCI-assisted couplingRoom temperature, dichloromethane50-65%

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl/ethyl groups at δ 1.2–2.5 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₁H₁₂N₂O) with <5 ppm error .
  • X-ray Crystallography : Resolves crystal packing and substituent orientation (e.g., dihedral angles between aromatic rings) .

Q. What are the key intermediates in the synthesis of this compound, and how are they characterized?

  • Methodological Answer :

  • Intermediate A : 2-Amino-7-methylpyridine derivatives, confirmed via LC-MS and TLC monitoring.
  • Intermediate B : Chlorinated precursors (e.g., 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde), validated by NMR and IR .
  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether) isolates intermediates .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) influence the compound's reactivity and biological activity?

  • Methodological Answer :

  • Reactivity : Ethyl groups enhance steric hindrance, slowing nucleophilic substitution but improving thermal stability. Methyl groups increase electron density on the pyridine ring, altering electrophilic substitution sites .
  • Biological Activity :
  • Antimicrobial assays : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria.
  • SAR (Structure-Activity Relationship) : Use docking studies to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What computational methods are used to model the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer :

  • DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps to predict redox behavior. For example, a HOMO-LUMO gap of ~4.5 eV correlates with low electrophilicity .
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous/DMSO mixtures to explain solubility trends .
  • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine force fields .

Q. How can discrepancies in reported biological activity data for this compound be systematically analyzed?

  • Methodological Answer :

  • Meta-analysis : Compile data from multiple studies (e.g., IC₅₀ values in cancer cell lines) and apply statistical tests (e.g., ANOVA) to identify outliers.
  • Assay standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects vs. off-target interactions .

Q. What strategies are employed to resolve low yields in the cyclization step of its synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization .
  • Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions .
  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progression and terminate at optimal conversion .

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